

13,14-dihydro PGF2 α vs PGF2 α luteolytic potency

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Compound of Interest

Compound Name: *ONO 207*
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An Objective Comparison of the Luteolytic Potency of 13,14-dihydro-PGF2 α and PGF2 α for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the luteolytic potency of Prostaglandin F2 α (PGF2 α) and its metabolite, 13,14-dihydro-PGF2 α . The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in reproductive biology and pharmacology.

Introduction to Luteolytic Prostaglandins

Prostaglandin F2 α is a key hormone involved in the regression of the corpus luteum (luteolysis), a critical process for the regulation of the estrous and menstrual cycles in many species.^[1] Its therapeutic use is widespread in veterinary medicine for estrus synchronization.^[2] However, PGF2 α is rapidly metabolized in the body, primarily to 13,14-dihydro-15-keto-PGF2 α (PGFM), to a large extent limiting its systemic bioavailability.^[3] Understanding the biological activity of its metabolites, such as 13,14-dihydro-PGF2 α , is crucial for the development of more stable and effective synthetic analogs.

Comparative Luteolytic Potency

Experimental data strongly indicates that the luteolytic potency of the metabolites of PGF2 α is significantly lower than that of the parent compound. Direct comparative studies on 13,14-dihydro-PGF2 α are scarce, with research often focusing on its more stable downstream metabolite, PGFM.

In Vivo Studies

A study in nonpregnant mares directly compared the luteolytic effects of PGF2 α and PGFM. The results demonstrated that while PGF2 α effectively induced luteolysis, PGFM had no significant luteolytic activity at the same dosage.[3]

Receptor Binding Affinity

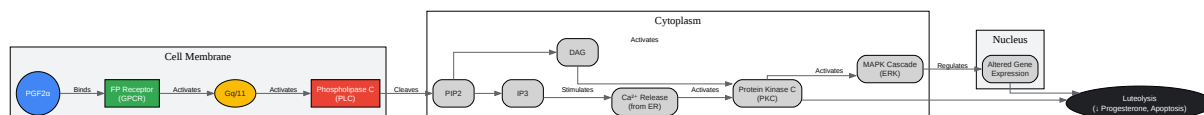
The luteolytic action of PGF2 α is mediated through its binding to the PGF2 α receptor (FP receptor). Studies on bovine corpus luteum cell membranes have shown that the metabolites of PGF2 α , including 15-keto-PGF2 α and 13,14-dihydro-15-keto-PGF2 α (PGFM), have a 100-fold lower affinity for the PGF2 α receptor compared to PGF2 α itself.[4] This reduced binding affinity directly correlates with a diminished biological activity.

Data Presentation

Compound	Luteolytic Activity (in vivo)	Receptor Affinity	Key Findings
PGF2 α	High	High	Potent inducer of luteolysis.[3]
13,14-dihydro-15-keto-PGF2 α (PGFM)	Not biologically active in inducing luteolysis in mares at a 10 mg dose.[3]	100-fold less affinity for the PGF2 α receptor compared to PGF2 α . [4]	The primary circulating metabolite of PGF2 α , PGFM, is not a potent luteolytic agent.[3]

Signaling Pathways

The binding of PGF2 α to its G-protein coupled receptor on luteal cells initiates a signaling cascade that leads to the inhibition of progesterone production and ultimately, apoptosis of the luteal cells.



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PGF2α Signaling Pathway in Luteolysis.

Experimental Protocols

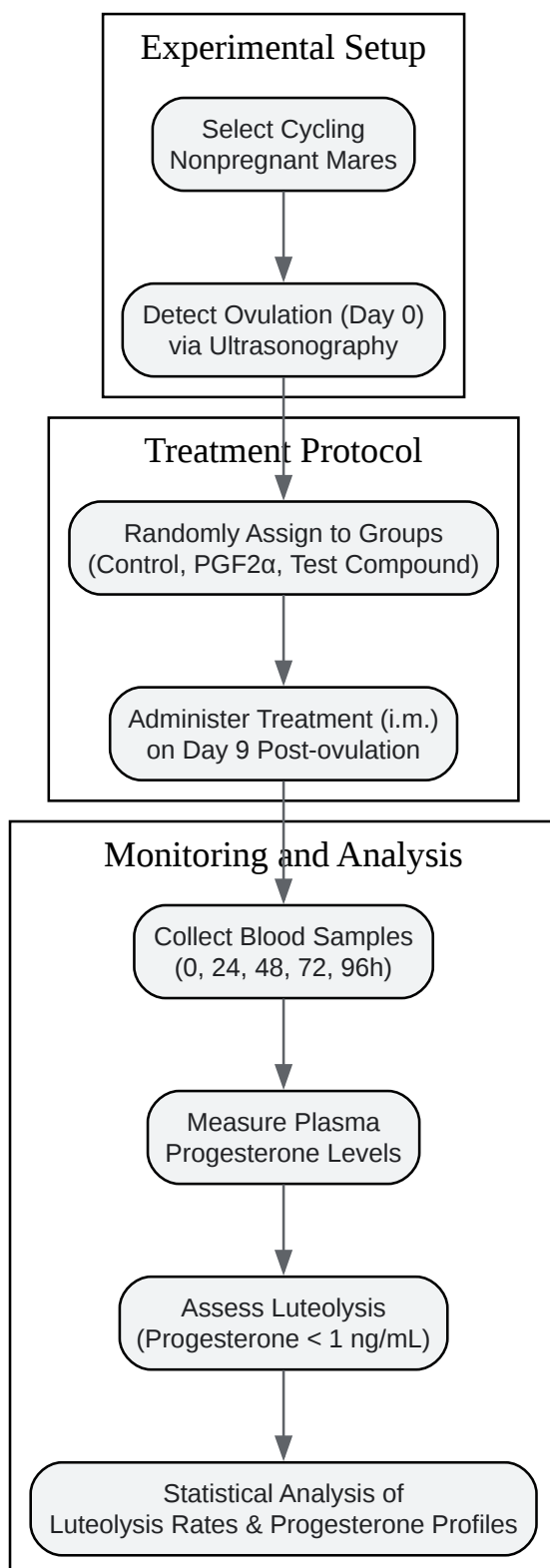
Assessment of Luteolytic Potency in Mares

Objective: To determine the in vivo luteolytic effect of a test compound compared to PGF2α.

Animals: Cycling nonpregnant mares are used. The day of ovulation (Day 0) is determined by daily ultrasonography.

Procedure:

- On Day 9 post-ovulation, mares are randomly assigned to treatment groups (e.g., saline control, PGF2α, test compound).
- A single intramuscular (i.m.) injection of the assigned treatment is administered.
- Blood samples are collected for progesterone analysis at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment).
- Luteolysis is defined as a decline in plasma progesterone concentrations to a basal level (e.g., <1 ng/mL) within a specified timeframe (e.g., 72 hours) post-treatment.
- Statistical analysis is performed to compare the proportion of mares undergoing luteolysis and the progesterone profiles among the treatment groups.[3]



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Generalized Experimental Workflow for Assessing Luteolytic Potency.

Conclusion

The available evidence strongly suggests that 13,14-dihydro-PGF2 α has significantly lower luteolytic potency compared to its parent compound, PGF2 α . This is supported by in vivo studies demonstrating the lack of luteolytic activity of its stable metabolite, PGFM, and in vitro data showing a markedly reduced affinity of PGFM for the PGF2 α receptor. For drug development purposes, focusing on synthetic analogs of PGF2 α that are resistant to metabolic inactivation is a more promising strategy for creating potent and long-acting luteolytic agents.

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